molecular formula C13H11ClO B189285 Benzyl 3-chlorophenyl ether CAS No. 24318-02-3

Benzyl 3-chlorophenyl ether

Cat. No. B189285
CAS RN: 24318-02-3
M. Wt: 218.68 g/mol
InChI Key: WIJUFHLXUSIELP-UHFFFAOYSA-N
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Description

Benzyl 3-chlorophenyl ether is a chemical compound with the formula C13H11ClO . It is composed of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is in turn attached to a 3-chlorophenyl group (a phenyl group with a chlorine atom at the 3rd position) .


Molecular Structure Analysis

The molecular structure of Benzyl 3-chlorophenyl ether consists of a total of 27 bonds. There are 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .


Chemical Reactions Analysis

Ethers, including Benzyl 3-chlorophenyl ether, are known to undergo cleavage by strong acids such as HI or HBr. The cleavage of ethers with tertiary, benzylic, or allylic substituents tends to occur by an SN1 mechanism .

Scientific Research Applications

  • Synthesis of Novel Oxime Ethers : Benzyl 3-chlorophenyl ether has been used in the synthesis of novel oxime ethers, which have potential applications in medicinal chemistry. The study involved Density Functional Theory (DFT) calculations and spectroscopic characterization of the synthesized compounds (Erdogan, 2016).

  • Skin Brightening Agent : Benzyl 3-chlorophenyl ether (CBE) has shown potential as a skin brightening agent. A study focused on the development of CBE-loaded liposomes for transdermal delivery, indicating its effectiveness in melanogenesis inhibition and improved skin penetration (Singpanna et al., 2021).

  • Organic Synthesis and Chemical Transformations : Benzyl 3-chlorophenyl ether has been used in various organic synthesis processes. This includes its use in the dehydration and disproportionation of benzyl alcohol over alumina, contributing to the understanding of catalytic reactions and organic compound transformations (Jayamani & Pillai, 1983).

  • Development of Regioregular Oligomers : The compound has been employed in the solid-phase synthesis of regioregular head-to-tail-coupled oligo(3-arylthiophene)s, demonstrating its role in advanced polymer and material science research (Briehn et al., 2000).

  • Protecting Group in Organic Chemistry : It has been used as a protecting group in organic synthesis, highlighting its utility in the selective protection and deprotection of functional groups in complex molecule synthesis (Otsuka et al., 2018).

  • Pharmacological Research : Studies have explored the use of Benzyl 3-chlorophenyl ether in pharmacological research, particularly in the development of novel drug delivery systems and therapeutic agents (Sorrells et al., 2002).

  • Catalysis and Reaction Mechanism Studies : Research has been conducted on the use of Benzyl 3-chlorophenyl ether in understanding catalytic processes and reaction mechanisms, which are fundamental to the development of new synthetic methodologies (Yeh et al., 2002).

properties

IUPAC Name

1-chloro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJUFHLXUSIELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179059
Record name Benzyl 3-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-chlorophenyl ether

CAS RN

24318-02-3
Record name 1-Chloro-3-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24318-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-chlorophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 3-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Velasco, C Silva Lopez… - … –A European Journal, 2016 - Wiley Online Library
… In the specific case of benzyl 3-chlorophenyl ether 1 i, it was impossible to achieve selective α-lithiation likely due to competitive o-lithiation leading to aryne generation and further …
P Cyr, AB Charette - Synlett, 2014 - thieme-connect.com
A simple and ligand-free synthesis of phenols from the corresponding aryl iodides in a continuous-flow system is described. The reaction is complete in only 4 to 20 minutes when …
Number of citations: 12 www.thieme-connect.com

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